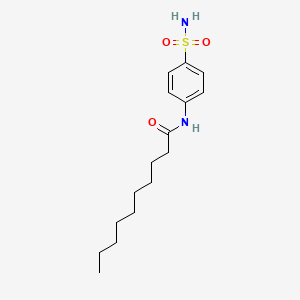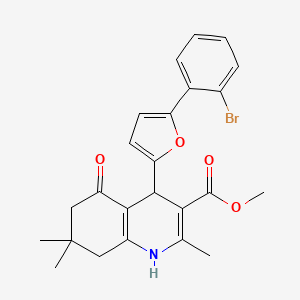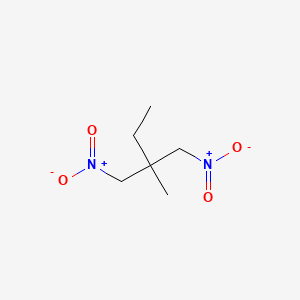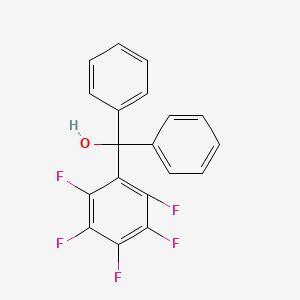
Bis(3,5-dibromo-4-pyridinyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dibromo-4-pyridinyl)methanol is a chemical compound with the molecular formula C11H6Br4N2O and a molecular weight of 501.799 g/mol . This compound is characterized by the presence of two bromine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
One common method includes the reaction of 3,5-dibromo-4-pyridinecarboxaldehyde with a reducing agent to form the desired methanol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Bis(3,5-dibromo-4-pyridinyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(3,5-dibromo-4-pyridinyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated pyridine structure makes it a useful probe in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(3,5-dibromo-4-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms on the pyridine ring play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Bis(3,5-dibromo-4-pyridinyl)methanol can be compared to other brominated pyridine derivatives, such as:
3,5-Dibromo-4-pyridinecarboxaldehyde: Similar in structure but lacks the methanol group.
3,5-Dibromo-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.
3,5-Dibromo-4-pyridineamine: Features an amine group in place of the methanol group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
853313-15-2 |
|---|---|
Fórmula molecular |
C11H6Br4N2O |
Peso molecular |
501.79 g/mol |
Nombre IUPAC |
bis(3,5-dibromopyridin-4-yl)methanol |
InChI |
InChI=1S/C11H6Br4N2O/c12-5-1-16-2-6(13)9(5)11(18)10-7(14)3-17-4-8(10)15/h1-4,11,18H |
Clave InChI |
GAELNYIRQULGGV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)C(C2=C(C=NC=C2Br)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)


![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)


